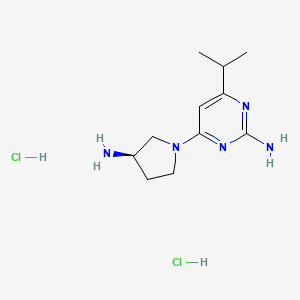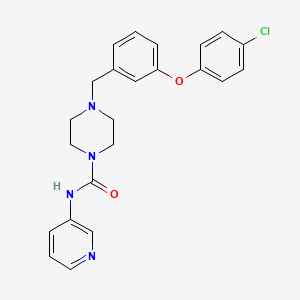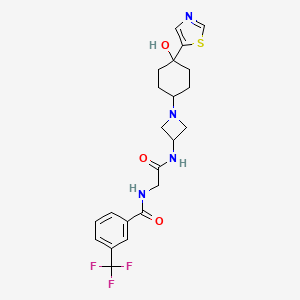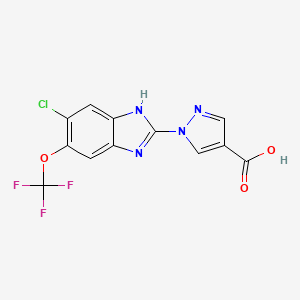
JWU-A021
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWU-A021 is an especially potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in vitro.
Scientific Research Applications
Glucagon-Like Peptide-1 (GLP-1) Secretion Stimulation
JWU-A021 has been identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in vitro. This discovery is significant as GLP-1 plays a crucial role in the regulation of blood sugar levels by enhancing insulin secretion. The compound was identified through a strategy that involved generating libraries of complex indole heterocycles, demonstrating the potential of JWU-A021 in the field of diabetes research and treatment (Chepurny et al., 2016).
Stimulation of Ca2+ Influx through TRPA1 Cation Channels
Surprisingly, JWU-A021 also acts as a potent stimulator of calcium influx through TRPA1 cation channels, with an EC50 of approximately 200 nM. This finding is notable as TRPA1 channels are involved in various physiological processes, including pain sensation and inflammation. JWU-A021's ability to stimulate these channels without being an electrophilic agent makes it one of the most potent non-electrophilic TRPA-1 channel agonists reported in the literature. This positions JWU-A021 as a potential target for developing new treatments for conditions involving TRPA1 channels (Chepurny et al., 2016).
properties
CAS RN |
1403610-23-0 |
|---|---|
Product Name |
JWU-A021 |
Molecular Formula |
C16H16ClN |
Molecular Weight |
257.76 |
IUPAC Name |
2-Chloro-5,6,9,10-tetrahydro-10,10-dimethyl-6,9-methanocyclohept[b]indole |
InChI |
InChI=1S/C16H16ClN/c1-16(2)10-4-3-9(7-10)15-14(16)12-8-11(17)5-6-13(12)18-15/h3-6,8-10,18H,7H2,1-2H3 |
InChI Key |
UMOMYASPGRBZGD-UHFFFAOYSA-N |
SMILES |
CC1(C)C2C=CC(C2)C(N3)=C1C4=C3C=CC(Cl)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JWU-A021; JWUA021; JWU A021; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[Difluoro-(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoline](/img/structure/B608213.png)





